Ethyl 2-bromohexanoate, (R)-
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Overview
Description
Ethyl 2-bromohexanoate, ®-, also known as ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as a versatile reagent in organic synthesis. This compound is significant due to its ability to form diverse carbon-carbon bonds, making it valuable in various scientific and industrial applications .
Preparation Methods
Ethyl 2-bromohexanoate, ®-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-hexanol with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of ethyl 2-bromohexanoate . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Ethyl 2-bromohexanoate, ®-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
Reduction Reactions: The compound can be reduced to form ethyl 2-hexanoate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2-bromohexanoic acid using oxidizing agents like potassium permanganate.
Major products formed from these reactions include ethyl 2-hexanoate, 2-bromohexanoic acid, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Ethyl 2-bromohexanoate, ®-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create diverse carbon-carbon bonds, facilitating the synthesis of complex molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Ethyl 2-bromohexanoate is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action for ethyl 2-bromohexanoate, ®-, is based on its ability to create carbon-carbon bonds. When combined with a base such as sodium hydroxide, it undergoes an SN2 reaction where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond . This mechanism is crucial for its role in organic synthesis, enabling the generation of various essential chemical bonds.
Comparison with Similar Compounds
Ethyl 2-bromohexanoate, ®-, can be compared with other similar compounds such as:
- Ethyl 6-bromohexanoate
- 5-Chlorovaleric acid
- 5-Bromovaleric acid
- Ethyl 4-bromobutyrate
- Ethyl 7-bromoheptanoate
These compounds share similar structural features and reactivity but differ in the length of the carbon chain or the position of the halogen atom. Ethyl 2-bromohexanoate, ®-, is unique due to its specific carbon chain length and the position of the bromine atom, which influences its reactivity and applications .
Properties
CAS No. |
124439-30-1 |
---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (2R)-2-bromohexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KOUAQOCYMAENKN-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC)Br |
Canonical SMILES |
CCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
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